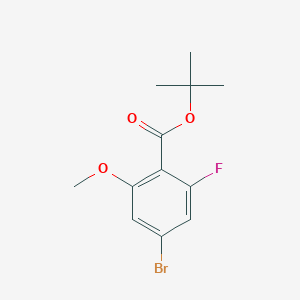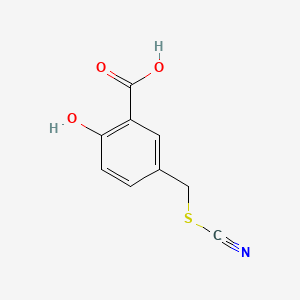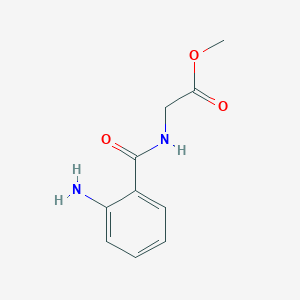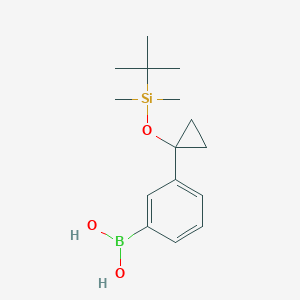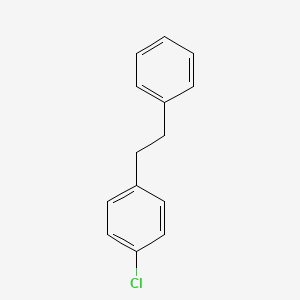
1-Chloro-4-(2-phenylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a chlorine atom and a phenylethyl group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-phenylethyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with phenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
化学反应分析
Types of Reactions
1-Chloro-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-phenylethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The primary product is 1-phenylethylbenzene.
科学研究应用
1-Chloro-4-(2-phenylethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloro-4-(2-phenylethyl)benzene involves its interactions with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the phenylethyl group undergoes oxidative cleavage to form ketones or carboxylic acids. The specific pathways and intermediates depend on the reaction conditions and reagents used.
相似化合物的比较
1-Chloro-4-(2-phenylethyl)benzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the phenylethyl group and has different reactivity and applications.
1-Chloro-4-(phenylethynyl)benzene: Contains an ethynyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-Phenylethylbenzene: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a chlorine atom and a phenylethyl group, which imparts specific reactivity and applications in various fields.
属性
CAS 编号 |
14310-22-6 |
|---|---|
分子式 |
C14H13Cl |
分子量 |
216.70 g/mol |
IUPAC 名称 |
1-chloro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI 键 |
WZTJFRVXSHGGEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


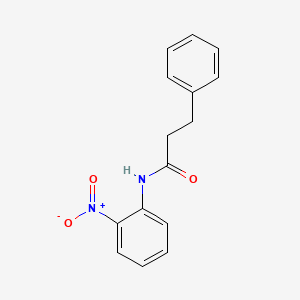

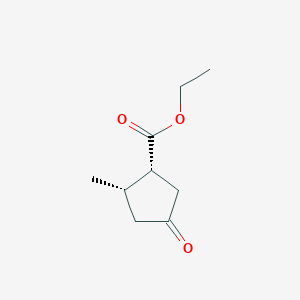

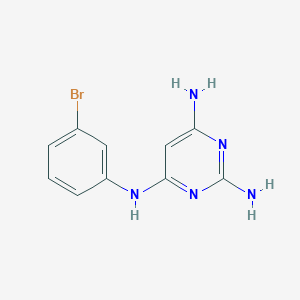


![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
